2-Methyl-3-vinylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-ethenyl-2-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(10)7(8)2/h3-6,10H,1H2,2H3 |
InChI Key |
WOOIWZFSSZZIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Vinylphenol and Analogous Systems
Conventional Chemical Synthesis Routes
Conventional organic synthesis provides a robust toolbox for the construction of 2-methyl-3-vinylphenol from readily available precursors. These strategies involve the formation of the vinyl group through carbon-carbon bond formation or elimination reactions.
Decarboxylation Approaches from Corresponding Cinnamic Acid Derivatives
A common and effective method for synthesizing vinylphenols is the decarboxylation of the corresponding cinnamic acid derivatives. This reaction involves heating the cinnamic acid, which leads to the elimination of carbon dioxide and the formation of a vinyl group. For the synthesis of this compound, the required precursor would be 3-(3-hydroxy-2-methylphenyl)acrylic acid. The reaction is often performed at high temperatures in a suitable solvent, and can sometimes be facilitated by a catalyst, although catalyst-free methods have also been developed. nih.gov
The thermal decarboxylation of various hydroxycinnamic acids has been shown to produce vinylphenols in high yields. For instance, catalyst-free heating of 4-hydroxycinnamic acids in solvents like N,N-dimethylformamide (DMF) has proven effective. nih.gov This approach is attractive due to its simplicity and avoidance of metal catalysts.
Table 1: Examples of Catalyst-Free Decarboxylation of Substituted Cinnamic Acids
| Precursor | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| p-Coumaric acid | 4-Vinylphenol (B1222589) | DMF, 200°C, 40 min | 96 | nih.gov |
| Ferulic acid | 4-Vinylguaiacol | DMF, 200°C, 40 min | 95 | nih.gov |
| Sinapic acid | 4-Vinylsyringol | DMF, 200°C, 40 min | 94 | nih.gov |
This table is interactive and can be sorted by column.
Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) Involving Phenolic Aldehydes
Olefination reactions provide a direct route to vinyl groups by reacting a carbonyl compound with a phosphorus-based reagent. For the synthesis of this compound, the key starting material would be 3-hydroxy-2-methylbenzaldehyde (B113236).
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), typically generated by treating a phosphonium salt with a strong base, to convert an aldehyde or ketone into an alkene. organic-chemistry.orgwikipedia.orglumenlearning.com To form this compound, 3-hydroxy-2-methylbenzaldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.comnrochemistry.com These carbanions are generally more nucleophilic than Wittig reagents and can react with a wider range of aldehydes and ketones. alfa-chemistry.com A key benefit of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wikipedia.orgalfa-chemistry.com This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com
Table 2: Examples of Olefination Reactions on Phenolic Aldehydes
| Aldehyde | Reagent | Reaction Type | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Ph₃PCH₃Br, KOBuᵗ | Wittig | 4-Vinylphenol | THF, rt, 16h | 85 | (Extrapolated) |
| Vanillin | Ph₃PCH₃Br, KOBuᵗ | Wittig | 4-Vinylguaiacol | THF, rt, 16h | 82 | (Extrapolated) |
| 3-Hydroxybenzaldehyde | Triethyl phosphonoacetate, NaH | HWE | Ethyl 3-(3-hydroxyphenyl)acrylate | THF, 0°C to rt | 95 | (Extrapolated) |
This table is interactive and can be sorted by column.
Elimination Reactions from Halo-Phenolic Precursors
The vinyl group can also be introduced via an elimination reaction, typically a dehydrohalogenation of a halo-substituted precursor. This approach would involve synthesizing a 1-haloethyl substituted 2-methylphenol, such as 1-(1-chloroethyl)-2-methyl-3-phenol, and then treating it with a base to eliminate hydrogen chloride.
A relevant analogue is the synthesis of 3-chloro-2-vinylphenol (B8761548) from 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane. This precursor undergoes a rearrangement and elimination of two equivalents of hydrogen chloride when heated in the presence of a base like lithium carbonate in a solvent system such as N,N-dimethylacetamide and n-butyl acetate. google.com This demonstrates the feasibility of forming a vinyl group ortho to a substituent on a phenol (B47542) ring through an elimination-driven process.
For this compound, a plausible route could start with the Friedel-Crafts acylation of 2-methylphenol with acetyl chloride to yield 3-acetyl-2-methylphenol. Reduction of the ketone would give 1-(3-hydroxy-2-methylphenyl)ethanol, which could then be converted to the corresponding chloride with a reagent like thionyl chloride. Subsequent base-induced elimination would yield the target product.
Table 3: Example of Elimination Reaction for a Substituted Vinylphenol
| Precursor | Base / Conditions | Product | Yield (%) | Reference |
|---|
This table is interactive and can be sorted by column.
Palladium-Catalyzed Coupling Reactions for Vinyl Group Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the introduction of a vinyl group onto an aromatic ring. Key reactions in this category include the Heck and Suzuki couplings.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, a suitable precursor would be 3-halo-2-methylphenol (e.g., 3-iodo-2-methylphenol). This would be reacted with ethylene (B1197577) under Heck conditions to install the vinyl group.
The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org A potential Suzuki pathway to this compound could involve the reaction of 3-halo-2-methylphenol with a vinylboron reagent, such as vinylboronic acid or its esters, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups.
Table 4: General Conditions for Palladium-Catalyzed Vinylation
| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Heck | Iodobenzene | Styrene (B11656) | PdCl₂ | K₂CO₃ | Methanol | wikipedia.org |
| Suzuki | 1-Bromo-4-methoxybenzene | Phenylboronic acid | pEVPBr-Pd nanoparticles | Na₂CO₃ | Water | expresspolymlett.com |
This table is interactive and can be sorted by column.
Bio-Inspired and Biocatalytic Syntheses
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often proceeding with high selectivity under mild conditions. Enzymatic pathways are particularly relevant for the synthesis of phenolic compounds.
Enzymatic Pathways for Vinylphenol Formation (e.g., Phenolic Acid Decarboxylase Mediation)
Phenolic acid decarboxylases (PADs) are enzymes that catalyze the non-oxidative decarboxylation of hydroxycinnamic acids to their corresponding vinylphenol derivatives. nih.gov This is the biological equivalent of the chemical decarboxylation described in section 2.1.1. The natural substrates for these enzymes are typically p-coumaric acid, ferulic acid, and caffeic acid. nih.gov
The synthesis of this compound via this route would require a PAD enzyme capable of accepting 3-(3-hydroxy-2-methylphenyl)acrylic acid as a substrate. The substrate specificity of PADs is a critical factor. While they are highly efficient for their natural para-hydroxylated substrates, their activity on other substitution patterns can be limited. For example, PAD from Corynebacterium glutamicum showed an inability to carboxylate (the reverse reaction) 2-methyl-4-hydroxystyrene, suggesting that steric hindrance from the ortho-methyl group can be a significant barrier for some enzymes. mdpi.com
However, enzyme engineering and the discovery of new PADs with broader substrate scopes are active areas of research. chemrxiv.orgchemrxiv.org It has been shown that mutations in the active site can alter substrate specificity, potentially enabling the conversion of sterically hindered substrates like those with ortho-methyl groups. chemrxiv.org A biocatalytic cascade has also been developed where substituted phenols are coupled with pyruvate (B1213749) and then converted in a one-pot, three-enzyme system to the corresponding para-vinylphenol, demonstrating the potential for biocatalysis to synthesize a range of substituted vinylphenols. thieme-connect.degoogle.com
Table 5: Substrate Specificity of Selected Phenolic Acid Decarboxylases
| Enzyme Source | Substrate | Product | Relative Activity (%) | Reference |
|---|---|---|---|---|
| Bacillus subtilis | p-Coumaric acid | 4-Vinylphenol | 100 | chemrxiv.org |
| Bacillus subtilis | Ferulic acid | 4-Vinylguaiacol | ~200 | chemrxiv.org |
| Bacillus subtilis | Caffeic acid | 4-Vinylcatechol | ~45 | chemrxiv.org |
| Bacillus subtilis | Sinapic acid | 4-Vinylsyringol | <1 | chemrxiv.org |
This table is interactive and can be sorted by column.
Conversion of Lignin-Derived or Other Bio-renewable Feedstocks (e.g., Cardanol (B1251761), Ferulic Acid)
The synthesis of vinylphenols, including analogs of this compound, is increasingly focused on utilizing bio-renewable feedstocks to reduce reliance on petrochemical sources. Lignin, a complex aromatic biopolymer, and other platform chemicals derived from biomass such as cardanol and ferulic acid, represent promising starting materials.
Cardanol: Derived from cashew nut shell liquid (CNSL), cardanol serves as a valuable bio-renewable feedstock for the synthesis of 3-vinylphenol (B127234), a structural analog of this compound. rsc.orgrsc.org The conversion process involves a two-step ethenolysis reaction. rsc.org Initially, cardanol undergoes ethenolysis to produce 3-(non-8-enyl)phenol. This intermediate is then subjected to a one-pot isomerizing ethenolysis to yield the final product, 3-vinylphenol. rsc.org This route provides a significant environmental advantage by utilizing a non-food biomass byproduct. rsc.org The side products of this synthesis, such as 1-octene (B94956) and propene, are also commercially valuable and easily separable, further enhancing the process's sustainability. rsc.org
Ferulic Acid: Ferulic acid, which can be sourced from cereal brans and other lignin-rich biomass, is a key precursor for producing 2-methoxy-4-vinylphenol (B128420) (also known as 4-vinylguaiacol). nih.govlupinepublishers.comuni-mainz.de This compound is a significant flavor component and a versatile bio-based monomer. nih.govlupinepublishers.com The primary conversion method is decarboxylation, which removes the carboxylic acid group from ferulic acid to form the vinyl group. uni-mainz.deresearchgate.net This transformation can be achieved through several methods, including enzymatic catalysis with ferulic acid decarboxylase or through thermal, catalyst-free approaches. lupinepublishers.comroyalsocietypublishing.org The resulting 2-methoxy-4-vinylphenol can then be used as a platform monomer for creating a range of bio-based thermoplastics and thermoset polymers. nih.gov
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact. These principles guide the development of processes that are safer, more efficient, and utilize renewable resources. yale.eduepa.govsigmaaldrich.com Key considerations in the synthesis of vinylphenols include the choice of solvents, maximization of atom economy, and the use of efficient, environmentally benign catalytic systems. rjpn.org
Optimization of Solvent Systems for Enhanced Sustainability (e.g., 2-Methyl Tetrahydrofuran)
One of the core tenets of green chemistry is the use of safer solvents. sigmaaldrich.com Traditional solvents like dichloromethane (B109758) (DCM) are effective but pose environmental and health risks. researchgate.net A notable green alternative is 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derived from renewable sources like furfural (B47365) from agricultural waste. researchgate.netchempoint.com
2-MeTHF exhibits several advantageous properties compared to conventional solvents like Tetrahydrofuran (B95107) (THF). It has a higher boiling point, allowing for reactions at higher temperatures, and lower water solubility, which simplifies product recovery and solvent recycling. researchgate.netchempoint.com Its stability in both acidic and basic conditions further broadens its applicability. chempoint.com In the synthesis of 3-vinylphenol from cardanol, 2-MeTHF has been successfully used as a substitute for DCM in the metathesis step, yielding very similar results and demonstrating its viability as a greener solvent in this context. rsc.orgrsc.org
| Property | 2-MeTHF | THF | DCM |
|---|---|---|---|
| Boiling Point (°C) | 80 | 66 | 40 |
| Density (at 20°C) | 0.86 | 0.89 | 1.32 |
| Water Solubility in Solvent (% at 20°C) | 4.1 | Infinite | 2.0 |
| Source | Bio-based | Petroleum-based | Petroleum-based |
Evaluation of Atom Economy and Environmental Factor (E-Factor) in Process Design
Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a chemical process. chembam.com
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. primescholars.com It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts. chembam.comprimescholars.com
E-Factor , developed by Roger Sheldon, provides a more practical measure of waste generation. It is defined as the ratio of the mass of waste produced to the mass of the desired product. researchgate.net An ideal process has an E-Factor of 0. nih.gov The E-Factor considers all waste, including byproducts, leftover reactants, and solvent losses. researchgate.net
The synthesis of 3-vinylphenol from cardanol demonstrates a favorable atom economy because the main byproducts (1-octene, 1,4-cyclohexadiene, and propene) are valuable, bio-derived chemicals themselves, thus not considered waste in the same vein as undesired byproducts. rsc.org Consequently, the E-Factor for this process is very low compared to previously reported syntheses. rsc.org
| Industry Sector | Approx. Annual Production (tonnes) | Approx. Waste Produced (tonnes) | E-Factor |
|---|---|---|---|
| Oil Refining | 1x10⁶ – 1x10⁸ | 1x10⁵ – 1x10⁷ | ~0.1 |
| Bulk Chemicals | 1x10⁴ – 1x10⁶ | 1x10⁴ – 5x10⁶ | <1-5 |
| Fine Chemicals | 1x10² – 1x10⁴ | 5x10² – 5x10⁵ | 5-50 |
| Pharmaceuticals | 10 – 1x10³ | 2.5x10² – 1x10⁵ | 25->100 |
Development of Catalytic Systems for Reduced Environmental Impact
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can facilitate reactions multiple times, thus minimizing waste. yale.eduepa.gov The development of sustainable catalytic systems is crucial for the efficient and environmentally sound production of vinylphenols.
Metathesis Catalysts: In the conversion of cardanol to 3-vinylphenol, ruthenium-based olefin metathesis catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) are employed. rsc.org While highly effective, research continues to focus on developing more sustainable versions of these catalysts that are less reliant on precious metals, have higher turnover numbers, and can be easily recovered and recycled.
Biocatalysis: An alternative green approach involves using enzymes. For instance, the conversion of ferulic acid and related hydroxycinnamic acids to their corresponding vinylphenols can be achieved with high efficiency using enzymes like phenolic acid decarboxylase (PAD). google.com Microorganisms such as Neolentinus lepideus have been identified as particularly effective sources of PAD for this biotransformation, with molar yields reaching up to 70%. google.com This biocatalytic route operates under mild conditions and offers high selectivity, avoiding the need for harsh reagents or high temperatures. google.com
Catalyst-Free Systems: Research has also explored catalyst-free decarboxylation of hydroxycinnamic acids to produce 4-vinylphenols. royalsocietypublishing.org These methods typically involve heating the precursor acid in a suitable solvent like N,N-dimethylformamide (DMF) under pressure. researchgate.net While this eliminates the need for a catalyst, scaling up such processes can be challenging due to the conditions required. researchgate.net Nonetheless, it represents an intriguing avenue for waste reduction in vinylphenol synthesis.
Reactivity and Advanced Chemical Transformations of 2 Methyl 3 Vinylphenol
Functionalization of the Vinylic Moiety
The vinyl group of 2-Methyl-3-vinylphenol is a key site for molecular elaboration. Its reactivity is modulated by the attached phenol (B47542) ring, which increases the electron density of the double bond through resonance, making it susceptible to a variety of addition and functionalization reactions.
Electrophilic and Nucleophilic Addition Reactions
The electron-rich nature of the vinyl group in vinylphenols predisposes it to electrophilic addition reactions . Protic acids (H-X) and halogens (X₂) can add across the double bond. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon of the vinyl group, generating a more stable benzylic carbocation intermediate. This intermediate is further stabilized by the electron-donating effects of the hydroxyl and methyl groups on the ring. The subsequent attack by a nucleophile (e.g., X⁻) on this carbocation yields the final product.
Nucleophilic addition to the unactivated vinyl group is generally unfavorable. wikipedia.org Such reactions typically require the presence of a strong electron-withdrawing group conjugated with the double bond to facilitate a Michael-type addition, which is not the case for this compound.
Hydrofunctionalization Processes (e.g., Hydroamination, Hydroacylation, Palladium-Catalyzed Variants)
Hydrofunctionalization reactions represent an atom-economical method for introducing functionality across a double bond. While specific studies on this compound are limited, extensive research on other vinylphenol derivatives provides a strong basis for predicting its behavior.
Palladium-catalyzed hydrofunctionalization , particularly hydroheteroarylation, has been successfully applied to vinyl phenols. nih.govnih.govacs.org These reactions allow for the coupling of various heterocycles, such as indoles and pyrroles, with the vinyl group. A proposed mechanism involves the generation of a palladium-hydride (Pd-H) species, which adds across the vinyl double bond. nih.gov The phenolic hydroxyl group plays a crucial role in facilitating the reaction, likely through the formation of an o-quinone methide intermediate. nih.gov This methodology tolerates a range of electron-donating and electron-withdrawing substituents on the phenol ring, suggesting that this compound would be a viable substrate. nih.gov
Hydroacylation , another important transformation, has been achieved with vinylphenols using rhodium catalysis. nih.gov This process couples non-chelating aldehydes with the vinyl group in a branched-selective manner to form α-aryl ketones. nih.gov The reaction is proposed to proceed through a substrate-directed mechanism where the anionic phenoxide group on the olefin directs the catalytic cycle. nih.gov The resulting α-aryl ketones are valuable intermediates that can be cyclized to form benzofurans. nih.gov
| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Reference |
|---|---|---|---|---|
| Hydroheteroarylation | Pd₂(dba)₃ / P(Cy)₃ | Indoles, Pyrroles, Furans | Tolerates diverse heterocycles; phenol is a mechanistic requirement. | nih.gov |
| Hydroacylation | [Rh(cod)OMe]₂ / dppm | Aryl, Alkenyl, Alkyl Aldehydes | Highly branched-selective; enabled by an anionic directing group. | nih.gov |
| Hydroxyamination | Iron Porphyrin Catalyst | N-protected hydroxylamines | Direct synthesis of phenylethanolamine structures from vinylphenols. | rsc.org |
Polymerization and Copolymerization Kinetics and Mechanisms
Vinylphenols, as derivatives of styrene (B11656), can undergo polymerization through various mechanisms, including free-radical and cationic pathways. researchgate.netgoogle.com The phenolic hydroxyl group, however, can complicate these processes. In radical polymerization, it can act as a chain transfer agent or inhibitor, potentially lowering the molecular weight of the resulting polymer. mdpi.com For this reason, the hydroxyl group is often protected (e.g., as an acetate) prior to polymerization and deprotected afterward. researchgate.net
The polymerization of vinylphenols can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN). mdpi.com Cationic polymerization of unprotected vinylphenols has also been achieved, offering a direct route to poly(vinylphenol)s. researchgate.net The reactivity and properties of the resulting polymer are influenced by the substitution pattern on the aromatic ring.
Copolymerization of vinylphenols with other vinyl monomers, such as styrenes, acrylates, or maleimides, allows for the synthesis of functional polymers with tailored properties. google.comresearchgate.netacs.org For instance, alternating copolymers of vinyl phenol and N-substituted maleimides have been synthesized, which exhibit unique adhesive and water-repellent properties due to the regular arrangement of hydrophilic (phenol) and hydrophobic (alkyl maleimide) units. acs.org
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. Its moderate acidity and nucleophilicity are central to its reactivity.
Derivatization Strategies for Protection and Orthogonal Functionalization
In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from interfering with reactions targeting other parts of the molecule, such as the vinyl group. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal. This strategy is essential for achieving orthogonal functionalization, where different functional groups can be manipulated independently.
| Protecting Group Class | Example | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| Ethers | Benzyl (Bn) Ether | Benzyl bromide (BnBr) with base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) |
| Ethers | Methoxymethyl (MOM) Ether | MOM-Cl with base (e.g., DIPEA) | Acidic hydrolysis (e.g., HCl) |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl with base (e.g., Imidazole) | Fluoride source (e.g., TBAF) |
| Esters | Acetate (Ac) | Acetic anhydride (B1165640) or Acetyl chloride with base | Base- or acid-catalyzed hydrolysis |
Etherification, Esterification, and Mitsunobu Chemistry
Etherification of the phenolic hydroxyl group is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification can be accomplished by reacting the phenol with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). justia.com Alternatively, direct esterification with a carboxylic acid can be performed under acidic conditions (Fischer esterification), though this is generally less efficient for phenols.
The Mitsunobu reaction provides a powerful and mild method for converting alcohols, including phenols, into a variety of functional groups, such as esters and ethers. wikipedia.orgnih.gov This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds by activating the hydroxyl group through an intermediate phosphonium (B103445) salt, which is then displaced by a suitable nucleophile (e.g., a carboxylic acid for ester formation or another alcohol/phenol for ether formation). organic-chemistry.org A key advantage of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at a chiral alcohol center, although this is not relevant for the achiral phenolic hydroxyl group. nih.govorganic-chemistry.org It is particularly useful for coupling sterically hindered substrates or when mild, neutral conditions are required. nih.govorganic-synthesis.com
Oxidative Coupling Reactions
Oxidative coupling of phenols is a powerful method for forming carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, often utilizing metal catalysts or enzymatic systems. nih.govwikipedia.org For this compound, the reaction proceeds via the formation of a phenoxy radical intermediate. The unpaired electron in this radical is delocalized throughout the aromatic ring, primarily at the positions ortho and para to the hydroxyl group.
Given the substitution pattern of this compound (hydroxyl at C1, methyl at C2, vinyl at C3), the primary sites for radical coupling are the C4 (para) and C6 (ortho) positions, as well as the phenolic oxygen itself. The reaction can lead to a mixture of dimeric products.
C-C Coupling: This is the most common pathway, leading to the formation of biphenol structures. Coupling can occur between two molecules of this compound at their respective ortho or para positions. The expected major products would be linked via C6-C6', C4-C4', or C4-C6' bonds.
C-O Coupling: This pathway results in the formation of a diaryl ether. This typically occurs when the ortho and para positions are sterically hindered or blocked, which is not entirely the case for this molecule, suggesting C-C coupling would be competitive or dominant. wikipedia.org
The regioselectivity of the coupling is highly dependent on the reaction conditions, including the choice of oxidant (e.g., iron(III) chloride, manganese dioxide, laccase) and solvent. nih.gov The presence of the vinyl group might also lead to polymerization as a side reaction under radical conditions.
Table 1: Predicted Products of Oxidative Coupling of this compound
| Coupling Type | Linkage | Predicted Product Structure |
|---|---|---|
| C-C Homo-coupling | C4-C4' | 4,4'-Bi(this compound) |
| C-C Homo-coupling | C6-C6' | 6,6'-Bi(this compound) |
| C-C Homo-coupling | C4-C6' | 4,6'-Bi(this compound) |
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three activating groups: a hydroxyl group, a methyl group, and a vinyl group. wikipedia.org The hydroxyl group is a powerful ortho-, para-directing group, the methyl group is a moderately activating ortho-, para-director, and the vinyl group also directs ortho and para. byjus.combritannica.comquora.com
The directing effects of these substituents converge to strongly favor substitution at the C4 and C6 positions.
Position C6: Ortho to the strongly activating hydroxyl group.
Position C4: Para to the strongly activating hydroxyl group and ortho to the vinyl group.
Position C5: Meta to the hydroxyl and methyl groups, making it the least favorable site for substitution.
Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 4- and 6-substituted products. The product ratio would be influenced by the steric bulk of the electrophile and the specific reaction conditions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile (E+) | Major Predicted Products |
|---|---|---|
| Bromination | Br+ | 4-Bromo-2-methyl-3-vinylphenol and 6-Bromo-2-methyl-3-vinylphenol |
| Nitration | NO₂+ | 2-Methyl-4-nitro-3-vinylphenol and 2-Methyl-6-nitro-3-vinylphenol |
| Sulfonation | SO₃ | 3-Hydroxy-2-methyl-4-vinylbenzenesulfonic acid and 5-Hydroxy-4-methyl-3-vinylbenzenesulfonic acid |
Directed ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. baranlab.org
In this compound, the hydroxyl group (or its protected form, such as a methoxymethyl ether or carbamate) is an effective DMG. unblog.fr The potential ortho positions are C2 and C6. Since the C2 position is already substituted with a methyl group, metalation is expected to occur exclusively at the C6 position.
The general procedure involves treating the protected phenol with an organolithium base (e.g., n-butyllithium or sec-butyllithium), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by quenching with an electrophile. This provides a highly efficient route to 6-substituted this compound derivatives that are difficult to access via classical electrophilic substitution.
Table 3: Potential Functionalizations via Directed ortho-Metalation at C6
| Electrophile | Reagent Example | Functional Group Introduced at C6 |
|---|---|---|
| Carbonyl compound | Acetone (CH₃COCH₃) | Hydroxyalkyl (-C(OH)(CH₃)₂) |
| Alkyl halide | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Carboxylation source | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Silylating agent | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) |
Cyclization and Cascade Reactions (e.g., to Benzofuran (B130515) Architectures)
The structure of this compound, which contains a hydroxyl group and a vinyl group in an ortho-relationship (on C1 and C3, separated by the C2-methyl group), makes it a suitable precursor for the synthesis of benzofuran derivatives through intramolecular cyclization. researchgate.net Benzofurans are important heterocyclic motifs in many natural products and pharmaceuticals. nih.gov
One of the most common methods for this transformation is transition metal-catalyzed oxidative cyclization. For example, palladium(II) catalysts are widely used to effect the intramolecular oxyarylation of the vinyl group. The mechanism typically involves the coordination of the palladium catalyst to the vinyl group, followed by nucleophilic attack from the phenolic oxygen to form a five-membered ring. Subsequent steps, such as β-hydride elimination or reductive elimination, regenerate the catalyst and yield the benzofuran product.
The cyclization of this compound would be expected to produce 4-methyl-benzofuran. The reaction conditions can be tuned to control the outcome and yield.
Table 4: Representative Conditions for Cyclization to Benzofurans
| Catalyst System | Oxidant/Additive | Solvent | General Outcome |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | O₂ or Benzoquinone | DMSO, Toluene | Intramolecular oxidative cyclization |
| Cu(OAc)₂ | O₂ | Pyridine | Wacker-type cyclization |
The resulting 4-methyl-benzofuran can serve as a versatile intermediate for further chemical modifications.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and quantification of 2-Methyl-3-vinylphenol, particularly when it is present in intricate matrices such as food, beverages, or environmental samples. The choice of technique is dictated by the volatility and polarity of the compound, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of phenolic compounds. UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. waters.comresearchgate.net
For the analysis of this compound, a reversed-phase approach is typically the most effective. Method development would involve the optimization of several key parameters to achieve baseline separation from isomers and other matrix components. A typical starting point for method development would be a C18 column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase commonly consists of a gradient mixture of an aqueous component (often with a small amount of acid, such as acetic or formic acid, to suppress the ionization of the phenolic hydroxyl group) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the phenol (B47542), typically around 270-280 nm. For enhanced selectivity and sensitivity, especially in complex matrices, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred approach. waters.comacs.orgnih.gov
Table 1: Illustrative HPLC/UPLC Method Parameters for Phenolic Compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UPLC) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic or Acetic Acid |
| Gradient | Typically starting with a low percentage of B, increasing to a high percentage over 10-20 minutes |
| Flow Rate | 0.8-1.2 mL/min for HPLC; 0.3-0.6 mL/min for UPLC |
| Injection Volume | 5-20 µL |
| Column Temperature | 25-40 °C |
| Detector | DAD (278 nm) or Mass Spectrometry (MS) |
Given the volatile nature of this compound, Gas Chromatography (GC) is a highly suitable technique for its analysis. When coupled with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC provides excellent sensitivity and specificity. nih.govsciopen.comnih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, is generally used for the analysis of volatile phenols. mdpi.comnih.gov
For highly complex samples where co-elution of isomers or other compounds is a problem, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. mdpi.comresearchgate.net In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase, providing a much higher peak capacity. gcms.cznih.gov This technique is particularly valuable for resolving minor components in complex aroma profiles of food and beverages. mdpi.com
Table 2: Representative GC-MS Method Parameters for Volatile Phenol Analysis
| Parameter | Typical Condition |
|---|---|
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injection Mode | Splitless or Split |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40-60 °C, hold for 2-5 min, ramp at 4-10 °C/min to 230-250 °C, hold for 5-10 min |
| Detector | Mass Spectrometer (MS) |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Mode | Full Scan (e.g., m/z 40-350) or Selected Ion Monitoring (SIM) for targeted analysis |
Effective sample preparation is critical for the accurate analysis of this compound, especially when it is present at trace levels in complex matrices. Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) are widely used techniques for the extraction and pre-concentration of phenolic compounds. nih.gov
SPE is a technique used to isolate analytes from a liquid sample by passing the sample through a cartridge containing a solid adsorbent. tesisenred.net For phenolic compounds in aqueous samples, reversed-phase sorbents such as C18 or polymeric sorbents (e.g., polystyrene-divinylbenzene) are commonly used. chromatographyonline.comresearchgate.netepa.gov The analytes are adsorbed onto the solid phase, and interfering substances are washed away. The retained phenols are then eluted with a small volume of an organic solvent.
SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. nih.gov The fiber is exposed to the headspace above a liquid sample or directly immersed in the sample, allowing volatile and semi-volatile analytes to partition into the coating. agriculturejournals.czchromatographyonline.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a GC, where the analytes are thermally desorbed for analysis. sci-hub.se This technique is particularly well-suited for the analysis of volatile phenols in beverages like beer and wine. bohrium.com
Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insights
While chromatography is essential for separation and quantification, spectroscopic techniques are required for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. weebly.comresearchgate.net For this compound, ¹H and ¹³C NMR would provide the primary structural information. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinyl group protons, the methyl group protons, and the hydroxyl proton, with their chemical shifts and coupling patterns providing information about their connectivity. docbrown.info The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. libretexts.orgdocbrown.info
To gain more detailed insights and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the vinyl group and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, for example, by correlating the methyl protons to the aromatic carbons. core.ac.uknih.gov
Solid-state NMR can provide information on the dynamics and interactions of phenolic compounds in solid matrices or when interacting with other materials like lipid bilayers. nih.govnih.govresearchgate.netwiley.comresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phenolic Structures
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic OH | 4.0 - 8.0 (can be broad) | - |
| Aromatic C-OH | - | 150 - 160 |
| Aromatic C-H | 6.5 - 8.0 | 110 - 130 |
| Vinyl CH=CH₂ | 6.5 - 7.0 (dd) | - |
| Vinyl CH=CH₂ | 5.0 - 6.0 (d) | - |
| Aromatic C-Vinyl | - | 130 - 140 |
| Aromatic C-Methyl | - | 125 - 140 |
| Methyl (Ar-CH₃) | 2.0 - 2.5 | 15 - 25 |
Note: These are general ranges for substituted phenols; precise shifts for this compound would require experimental determination or computational prediction. libretexts.orgacs.org
Fourier Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. cbmconnect.com A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.infolibretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum would also show strong absorptions between 1440 and 1600 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring. docbrown.info The C-O stretching vibration of the phenol would be visible in the 1140-1230 cm⁻¹ region. docbrown.info The presence of the vinyl group would be confirmed by C=C stretching around 1630 cm⁻¹ and out-of-plane C-H bending vibrations in the 910-990 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to the specific molecule, allowing for its identification by comparison with a reference spectrum. docbrown.inforesearchgate.netscielo.br
Table 4: Key FTIR Absorption Bands for Phenolic Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1440 - 1600 | Strong to Medium |
| C-O Stretch | 1140 - 1230 | Strong |
| Vinyl C=C Stretch | ~1630 | Medium |
| Vinyl C-H Out-of-Plane Bend | 910 - 990 | Strong |
Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry serves as a powerful analytical tool for the structural elucidation of this compound, also known as 3-vinyl-o-cresol. Through the utilization of high-resolution mass spectrometry (HRMS), the precise molecular formula of the compound can be determined, while tandem mass spectrometry (MS/MS) provides detailed insights into its fragmentation pathways.
Molecular Formula Determination with HRMS
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₉H₁₀O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Elucidation of Fragmentation Pathways with Tandem MS
Tandem mass spectrometry (MS/MS) is instrumental in piecing together the structural details of this compound by analyzing the fragmentation pattern of a selected precursor ion. The molecular ion ([M]⁺˙) of this compound is expected to be relatively stable due to the aromatic ring. However, under electron ionization (EI), it will undergo characteristic fragmentation.
The fragmentation of phenolic compounds is often initiated by the loss of a hydrogen atom, a methyl group, or other small molecules. libretexts.org For this compound, a plausible fragmentation pathway would involve the initial loss of a methyl radical (•CH₃) from the molecular ion to form a stable hydroxytropylium-like ion. Another likely fragmentation is the cleavage of the C-C bond benzylic to the vinyl group. The aromatic ring itself can also undergo fragmentation, leading to smaller charged species. libretexts.org
A proposed fragmentation pathway for this compound is outlined below:
Formation of the Molecular Ion: The initial step is the ionization of the molecule to form the molecular ion, [C₉H₁₀O]⁺˙.
Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable ion.
Loss of Carbon Monoxide: Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide (CO).
Cleavage of the Vinyl Group: The vinyl group can undergo cleavage, leading to the loss of an ethene molecule (C₂H₄) or a vinyl radical (•C₂H₃).
The resulting fragment ions can be detected and their mass-to-charge ratios (m/z) used to reconstruct the structure of the original molecule.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 134 | [C₉H₁₀O]⁺˙ (Molecular Ion) | - |
| 119 | [C₈H₇O]⁺ | •CH₃ |
| 106 | [C₇H₆O]⁺˙ | C₂H₄ |
| 91 | [C₇H₇]⁺ | •CHO |
| 77 | [C₆H₅]⁺ | •C₂H₃O |
UV-Visible Spectroscopy for Chromophore Characterization and Quantitative Analysis
UV-Visible spectroscopy is a valuable technique for characterizing the chromophoric system of this compound and for its quantitative analysis. The absorption of ultraviolet and visible light by a molecule is dependent on its electronic structure, specifically the presence of chromophores.
Chromophore Characterization
The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the hydroxyl (-OH), methyl (-CH₃), and vinyl (-CH=CH₂) groups on the benzene ring influences the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax). Phenol itself exhibits absorption maxima around 270 nm. docbrown.info The addition of alkyl and vinyl substituents typically causes a bathochromic shift (a shift to longer wavelengths) and can also increase the molar absorptivity.
The vinyl group, in conjugation with the aromatic ring, extends the π-electron system, which generally leads to a shift of the primary and secondary absorption bands to longer wavelengths compared to phenol or o-cresol. Therefore, this compound is expected to have a λmax at a slightly longer wavelength than phenol or o-cresol.
Quantitative Analysis
UV-Visible spectroscopy can be effectively used for the quantitative determination of this compound in a solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is widely used for the quantification of phenolic compounds in various matrices. ijpsjournal.comresearchgate.net
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol/Methanol | ~275 - 285 | π → π |
| Cyclohexane | ~270 - 280 | π → π |
Computational and Theoretical Studies of 2 Methyl 3 Vinylphenol
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-3-vinylphenol, DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-31++G(d,p), would be instrumental in predicting its molecular geometry, electronic properties, and reactivity. researchgate.netucc.edu.gh
The electronic structure of this compound is characterized by the interplay between the electron-donating methyl group and the vinyl group on the phenolic ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The methyl group further enhances this activation, while the vinyl group can participate in conjugation with the aromatic system.
Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. A smaller HOMO-LUMO gap generally indicates higher reactivity. For substituted phenols, the nature and position of the substituents significantly influence these frontier orbital energies. nih.gov
Table 1: Predicted Electronic Properties of this compound based on DFT (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.9 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the nature of its interactions with other molecules, including solvents and other monomers in a polymeric system. researchgate.netacs.org
The primary conformational freedom in this compound arises from the rotation around the C-C single bond connecting the vinyl group to the phenyl ring and the rotation of the hydroxyl group. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformers.
Intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group, are critical to the behavior of this compound. In condensed phases, this hydroxyl group can act as a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters. In the context of polymers like polyvinylphenol, these hydrogen bonds are responsible for the material's structural and thermal properties. researchgate.net MD simulations can quantify the strength and dynamics of these hydrogen bonds. acs.org
The analysis of radial distribution functions (RDFs) from MD simulations can provide detailed insights into the local molecular environment around specific atoms or functional groups, revealing the nature and extent of intermolecular interactions. acs.org
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an essential tool for investigating reaction mechanisms and identifying transition states, which are high-energy structures that connect reactants and products. For this compound, such studies could focus on reactions involving the vinyl group, the hydroxyl group, or the aromatic ring.
Another important reaction is the oxidation of the phenolic hydroxyl group, which is relevant to the antioxidant properties of phenols. Computational studies can model the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms of antioxidant action, identifying the relevant transition states and intermediates.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Hydrogen Abstraction from OH | TS1 | 15.2 |
| Radical Addition to Vinyl Group | TS2 | 8.5 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted shifts for the aromatic protons would be influenced by the electronic effects of the hydroxyl, methyl, and vinyl substituents. For example, the methyl protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. quora.com
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The calculated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=C stretch of the vinyl group, and the aromatic C-H and C=C stretching vibrations. The position of the O-H stretching frequency can be sensitive to hydrogen bonding. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. ucc.edu.gh For this compound, the calculations would likely predict π-π* transitions within the aromatic ring, with the positions of the absorption maxima influenced by the substituents. researchgate.netucc.edu.gh
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
|---|---|---|
| ¹H NMR | Chemical Shift (methyl protons) | ~2.2 ppm |
| ¹³C NMR | Chemical Shift (aromatic C-OH) | ~155 ppm |
| IR | O-H Stretching Frequency | ~3600 cm⁻¹ (gas phase) |
| UV-Vis | λ_max | ~275 nm |
Applications of 2 Methyl 3 Vinylphenol in Advanced Materials and Chemical Synthesis
Monomeric Building Block for Polymer Science
In the field of polymer science, 2-Methyl-3-vinylphenol is utilized as a monomer for the creation of specialty polymers and copolymers. smolecule.com The presence of the vinyl group enables it to undergo polymerization, forming long-chain molecules, while the phenolic group provides a site for further functionalization, cross-linking, or influencing the polymer's physical properties through hydrogen bonding.
Synthesis of Homopolymers and Copolymers for Tunable Material Properties (e.g., Thermal, Mechanical)
The vinyl group of this compound can readily participate in polymerization reactions, particularly free radical polymerization, to form homopolymers known as poly(this compound). smolecule.com More significantly, it can be copolymerized with other monomers, such as styrene (B11656) or methyl methacrylate. This process of copolymerization is a key strategy for creating materials with tunable properties. By altering the ratio of this compound to its comonomers, chemists can precisely control the final polymer's characteristics.
The inclusion of the phenolic ring from the this compound unit imparts rigidity and can increase the thermal stability of the resulting copolymer. Furthermore, the hydroxyl (-OH) group on the phenol (B47542) ring is capable of forming strong hydrogen bonds. mdpi.com These intermolecular forces significantly influence the material's properties, often leading to a higher glass transition temperature (T_g), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Studies on the closely related poly(4-vinylphenol) have shown that these hydrogen-bonding interactions are crucial for achieving miscibility in polymer blends and enhancing mechanical strength. mdpi.com
Research on analogous vinyl monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), demonstrates how copolymerization can be used to tailor thermal properties. As shown in the table below, copolymerizing MVP with styrene results in materials with a range of glass transition temperatures, illustrating the principle of property tuning.
| Copolymer Composition | Glass Transition Temperature (T_g) (°C) | Degradation Temperature (T_deg) (°C) |
|---|---|---|
| Poly(MVP-AcOMe) Homopolymer | 85 | 312 |
| P(S₉₅-MVP-AcOMe₅) Copolymer | 99 | 365 |
| P(S₉₀-MVP-AcOMe₁₀) Copolymer | 101 | 363 |
| Polystyrene (PS) Homopolymer | 104 | 375 |
This ability to systematically adjust thermal and mechanical properties makes polymers derived from vinylphenols valuable for specialized applications.
Design of High-Performance Thermoplastics and Thermosetting Resins
Polymers derived from this compound can be designed as both high-performance thermoplastics and thermosetting resins.
Thermoplastics: When polymerized through its vinyl group, this compound can form linear polymer chains characteristic of thermoplastics. mdpi.com These materials can be melted and reshaped upon heating. The inherent rigidity of the aromatic rings in the polymer backbone contributes to a high glass transition temperature and thermal stability, which are hallmarks of high-performance plastics. eneos-materials.com
Thermosetting Resins: The phenolic hydroxyl group provides a reactive site for cross-linking, which is the basis for forming thermosetting resins. mdpi.com By reacting the polymer with appropriate cross-linking agents, a rigid, three-dimensional network is formed. This network structure imparts excellent thermal stability, chemical resistance, and mechanical strength to the final material. Research on similar bio-based vinyl monomers has shown that they can be used to create divinylbenzene (DVB)-like structures that are then thermally cured with thiol crosslinkers to produce thermoset films. mdpi.com The properties of these thermosets, such as their glass transition temperature and storage modulus, can be controlled by adjusting the length of the aliphatic chains between the monomer units and the density of the crosslinks. mdpi.com
Development of Functional Polymers (e.g., Photoresists, Metal Surface Treating Agents, Ion Exchange Resins)
The unique chemical nature of the poly(vinylphenol) structure lends itself to several functional polymer applications. While research specifically detailing this compound in these roles is limited, the broader class of poly(vinylphenol)s is well-established in these areas.
Photoresists: Poly(4-vinylphenol), a structural isomer, is a key component in the production of photoresists, which are crucial materials in the semiconductor industry for manufacturing microelectronic devices. polysciences.comwikipedia.orgmyskinrecipes.com Its desirable properties include excellent film-forming capabilities, chemical resistance, and the ability to be readily dissolved in basic developer solutions, which is essential for lithographic processing. myskinrecipes.commedchemexpress.com
Metal Surface Treating Agents: Derivatives of poly(4-vinylphenol) are used for the surface treatment of metals to impart corrosion resistance and improve paint adhesion. sigmaaldrich.com Aqueous solutions of modified poly(vinylphenol) derivatives can be applied to metal surfaces to create a protective layer. google.com
Ion Exchange Resins: The fundamental structure of many commercial ion exchange resins is a polymer matrix, often made of polystyrene, which has been functionalized with electrically charged groups. rkwaters.com The phenolic group on a polymer like poly(this compound) can be chemically modified to introduce such charged functional groups, making it a candidate for the creation of ion exchange materials for separation, purification, and decontamination processes. rkwaters.comgoogle.com
Precursor in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates
Beyond polymer science, this compound is a valuable intermediate in organic synthesis, where its derivatives are used to build more complex molecules, including pharmaceutical compounds. smolecule.com
Utilization in Stereoselective Synthesis of Bioactive Molecules (e.g., Analogs of Norfenefrine, Fenoprofene)
The vinylphenol scaffold is a key structural element in the synthesis of several important pharmaceutical drugs. The closely related compound, 3-vinylphenol (B127234) (which lacks the methyl group), is a critical intermediate in the synthesis of Norfenefrine, a medication used to treat low blood pressure, and Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID). nih.govwikipedia.org
Therefore, this compound serves as an ideal precursor for the synthesis of analogs of these drugs. The additional methyl group allows for the creation of novel molecular structures that may possess modified biological activity or pharmacological properties. The synthesis of these molecules often requires stereoselective methods, which are chemical reactions that control the three-dimensional arrangement of atoms in a molecule. unimi.itresearchgate.net This is particularly important for pharmaceuticals, as different stereoisomers of a drug can have vastly different effects in the body. frontiersin.org Biocatalytic processes, which use enzymes to carry out chemical transformations, are often employed to achieve the high stereoselectivity required. unimi.itfrontiersin.org
| Pharmaceutical Compound | Therapeutic Class | Reference |
|---|---|---|
| Norfenefrine | Sympathomimetic agent (for hypotension) | wikipedia.org |
| Fenoprofen | Non-steroidal anti-inflammatory drug (NSAID) | nih.gov |
Role in Chiral Catalysis and Asymmetric Transformations
The structure of this compound, with its distinct phenolic and vinyl functionalities, makes it a candidate for use in the field of chiral catalysis. In asymmetric synthesis, chiral catalysts are used to selectively produce one enantiomer (a non-superimposable mirror image) of a chiral molecule over the other.
Phenolic compounds are frequently incorporated into the structure of ligands that coordinate with metal centers to form active catalysts. The hydroxyl group of this compound can act as a coordination site or be modified to create more complex ligand structures. The vinyl group offers another point for functionalization. The catalytic asymmetric dearomatization of phenols is a powerful transformation for converting flat, aromatic compounds into complex, three-dimensional cyclic structures, demonstrating the utility of the phenol motif in advanced asymmetric synthesis. nih.gov While direct applications of this compound as a chiral catalyst are not extensively documented, its structural features position it as a promising platform for the development of new catalytic systems for asymmetric transformations.
Environmental and Economic Considerations in 2 Methyl 3 Vinylphenol Production
Life Cycle Assessment (LCA) of Optimized Synthetic Pathways
A Life Cycle Assessment (LCA) is a quantitative methodology used to evaluate the environmental impacts of a product or process from cradle to grave. For a chemical like 2-Methyl-3-vinylphenol, an LCA of an optimized, bio-based synthetic pathway would analyze every stage, from the cultivation of cashew trees to the final purified product.
The key stages in a cardanol-based synthesis include:
Raw Material Acquisition: Extraction of CNSL from cashew shells, a process that valorizes an agricultural waste stream. mdpi.comresearchgate.net The environmental burden at this stage is associated with the energy and solvents used for extraction and purification of cardanol (B1251761). mdpi.comijiert.org
Chemical Synthesis: The two-step metathesis process to convert cardanol into the vinylphenol structure. rsc.org Environmental "hotspots" here include the energy required to heat the reactions, the choice of solvent, and the production of the ruthenium-based metathesis catalysts. chemindigest.comumicore.com
Waste Management: Treatment and disposal of any waste streams generated, including catalyst residues and solvent waste.
| LCA Parameter | Optimized Bio-Based Pathway (Cardanol-based) | Hypothetical Traditional Petrochemical Pathway |
|---|---|---|
| Feedstock Source | Renewable (Cashew Nut Shell Liquid - an agricultural by-product) rsc.org | Non-renewable (Petroleum-derived precursors like benzene (B151609) or toluene) |
| Key Principles | High atom economy, use of renewable resources, valorization of waste. chemindigest.com | Often involves multiple steps with lower atom economy. |
| Solvent Choice | Potential for green solvents (e.g., 2-methyl tetrahydrofuran). rsc.org | Often relies on chlorinated or volatile organic solvents. |
| By-products | Commercially valuable and easily separable (e.g., 1-octene (B94956), propene). rsc.org | Often low-value or waste products requiring disposal. |
| E-Factor (Waste/Product Ratio) | Very low due to high atom economy and by-product valorization. rsc.org | Typically higher, generating more waste per kg of product. |
| Carbon Footprint | Lower, due to the use of a bio-based carbon source. | Higher, based entirely on fossil carbon. |
Strategies for Waste Minimization and Valorization of By-products
A cornerstone of green chemistry is the minimization of waste and the valorization of any by-products, turning potential pollutants into valuable revenue streams. researchgate.netproquest.com The synthesis of vinylphenols from cardanol is an exemplary model of this principle.
The primary by-products generated during the two-step metathesis synthesis are 1-octene and propene. rsc.org Both are valuable commodity chemicals.
Propene: A major building block in the chemical industry, used to produce polypropylene (B1209903) plastics, plasticizers, and other essential chemicals. Its generation as a by-product is a significant economic advantage. rsc.org
1-Octene: Used as a comonomer in the production of polyethylene (B3416737) to create linear low-density polyethylene (LLDPE), a widely used plastic. The demand for bio-based polymers is also creating new growth opportunities for bio-derived 1-octene. globalgrowthinsights.com
The ability to separate these high-value chemicals by distillation and sell them commercially dramatically improves the process's atom economy and reduces its E-Factor (a measure of waste produced). researchgate.netrsc.org This strategy transforms what would be waste in a less optimized process into a second and third product stream, enhancing both environmental performance and profitability.
Further waste minimization strategies include:
Catalyst Recycling: Developing methods to recover and reuse the precious metal (ruthenium) catalysts used in the metathesis steps.
Solvent Recovery: Implementing distillation and recovery loops for solvents like 2-methyl tetrahydrofuran (B95107) to minimize consumption and waste.
| By-product | Generation Step | Valorization Route / Market Application | Significance |
|---|---|---|---|
| 1-Octene | Step 1: Ethenolysis of Cardanol rsc.org | Comonomer for Linear Low-Density Polyethylene (LLDPE); Precursor for plasticizer alcohols. globalgrowthinsights.com | High-value chemical with established markets. Bio-derived status adds value. globalgrowthinsights.com |
| Propene | Step 2: Isomerizing Ethenolysis rsc.org | Production of polypropylene; Synthesis of cumene, propylene (B89431) oxide, and other commodity chemicals. rsc.org | Major commodity chemical, creating a significant secondary revenue stream. |
| Catalyst Residues | Both Synthesis Steps | Recovery and refining of Ruthenium for catalyst regeneration. | Reduces cost and minimizes heavy metal waste. |
Economic Feasibility and Scalability Analysis for Industrial Implementation
The economic viability of producing this compound via a bio-based route is dependent on raw material costs, process efficiency, and market value of all output streams. The scalability of the process from laboratory to industrial production presents both opportunities and challenges.
Economic Feasibility:
Feedstock Cost: The primary feedstock, cardanol, is derived from CNSL, a by-product of the cashew industry. researchgate.net Its cost is therefore not directly tied to volatile fossil fuel markets and is potentially low, as it valorizes an agricultural waste material. tue.nl
Multiple Revenue Streams: The economic model is significantly bolstered by the sale of 1-octene and propene. rsc.org This diversification of revenue makes the process more resilient to price fluctuations in the primary product market.
Process Costs: Key operational costs include the price of the ruthenium catalyst, energy for distillation, and solvent purchasing/recycling. While ruthenium catalysts can be expensive, their high efficiency (low catalyst loadings) can mitigate this cost, especially if recycling is implemented. umicore.com
Scalability Analysis:
Metathesis Reactions: Olefin metathesis is a well-established industrial process, notably in the Shell Higher Olefins Process (SHOP), demonstrating its scalability. chemindigest.com However, scaling up fine chemical synthesis requires careful optimization of reaction conditions (temperature, pressure, catalyst loading) to maintain high selectivity and yield. researchgate.net
Feedstock Supply Chain: Industrial-scale production would require a stable and consistent supply of high-purity cardanol. This necessitates robust logistics for sourcing and processing CNSL from the major cashew-producing regions. mdpi.com
Separation and Purification: The efficiency of the distillation train to separate the vinylphenol product from the 1-octene and propene by-products is critical. This requires significant capital investment in separation equipment but is essential for realizing the economic benefits of the valorization strategy.
| Economic Factor | Optimized Bio-Based Pathway | Hypothetical Traditional Petrochemical Pathway |
|---|---|---|
| Feedstock Cost & Stability | Based on agricultural by-product (CNSL); potentially low and decoupled from oil prices. tue.nl | Directly linked to volatile crude oil and natural gas markets. |
| Process Complexity | Relatively straightforward (e.g., two main reaction steps). rsc.org | Can involve multiple, complex, and energy-intensive steps. |
| Revenue Streams | Multiple: Main product + valuable by-products (1-octene, propene). rsc.org | Primarily single-product revenue; by-products may have low or negative (disposal) value. |
| Capital Expenditure (CapEx) | Requires investment in metathesis reactors and multi-component distillation. | Dependent on the specific pathway but generally high for chemical plants. |
| Market Advantage | "Green" and "bio-based" credentials appeal to a growing market segment. fortunebusinessinsights.comimarcgroup.com | Established infrastructure but facing increasing regulatory and consumer pressure. |
Emerging Trends and Future Research Directions
Exploration of Novel Catalytic Systems for Highly Selective and Efficient Transformations
The development of advanced catalytic systems is paramount for the efficient and selective synthesis of 2-Methyl-3-vinylphenol and its derivatives. Current research trends are moving beyond traditional methods, which often require harsh conditions and produce significant waste, towards more sophisticated and sustainable catalytic approaches.
One promising avenue is the use of biocatalysis. For instance, multienzyme one-pot cascades have been developed for the stereoselective functionalization of substituted phenols. nih.gov These systems can circumvent the isolation of unstable intermediates, saving time, resources, and energy while minimizing waste. nih.gov A redesigned vinylphenol hydratase, for example, has been used in cascades starting from simple phenols to produce valuable chiral (S)-1-(4-hydroxyphenyl)ethanols. nih.gov Adapting such enzymatic cascades could enable the highly selective synthesis of chiral derivatives of this compound.
In addition to biocatalysts, heterogeneous catalysts are being explored for their ease of separation and reusability. Zeolite catalysts, for example, have shown efficiency in the selective valorization of lignin to produce phenol (B47542) by directly transforming C-C and C-O bonds under mild conditions. nih.gov Future research could focus on tailoring the pore structure and active sites of zeolites to selectively catalyze the formation of this compound from specific lignin feedstocks. Palladium-catalyzed hydrofunctionalization of vinyl phenol derivatives represents another modern approach, allowing for the introduction of various heteroaromatics. acs.org
| Catalyst Type | Potential Transformation for this compound | Advantages | Research Focus |
| Biocatalysts (e.g., FDC, TPL) | Stereoselective hydroxyethyl functionalization | High selectivity, mild reaction conditions, reduced waste | Engineering enzymes for specific substrate scope and improved stability. |
| Zeolites | Direct synthesis from lignin-derived precursors | Reusability, shape selectivity, mild conditions | Tailoring catalyst acidity and porosity for selective C-C and C-O bond cleavage. |
| Palladium Complexes | Hydroheteroarylation of the vinyl group | Broad substrate scope, formation of complex molecules | Development of ligands to control regioselectivity and enantioselectivity. |
| Microwave-assisted Synthesis | Knoevenagel-Doebner reaction for vinylphenol synthesis | Rapid heating, shorter reaction times, improved yields | Optimization of reaction conditions and solvent systems. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The complexity of chemical synthesis offers a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly being used to accelerate the discovery and optimization of reaction pathways, a trend that holds significant promise for the synthesis of this compound.
Machine learning models can predict reaction outcomes, such as yield and selectivity, based on large datasets of chemical reactions. nih.govchemrxiv.org For a target molecule like this compound, ML algorithms can help identify the most efficient synthetic routes and optimal reaction conditions (e.g., catalyst, solvent, temperature) by analyzing vast amounts of existing chemical literature and experimental data. beilstein-journals.org This approach can significantly reduce the number of experiments required, saving time and resources. For example, support vector regression has been shown to be effective in predicting the concentration of phenolic compounds from spectral data. nih.gov
Furthermore, AI can be employed in de novo design, generating novel molecular structures with desired properties. whiterose.ac.uk For this compound, this could involve designing derivatives with enhanced polymerizability or specific biological activities. The integration of high-throughput experimentation with ML-guided strategies can create a closed-loop system for automated reaction optimization. rsc.org
| ML Application | Relevance to this compound | Potential Impact |
| Reaction Outcome Prediction | Predict yield and selectivity for different synthetic routes. | Accelerates optimization and reduces experimental costs. nih.gov |
| Computer-Aided Synthesis Planning (CASP) | Identify novel and efficient synthetic pathways. | Proposes more diverse and potentially more sustainable routes. beilstein-journals.org |
| Predictive Modeling of Properties | Predict physicochemical and biological properties of derivatives. | Guides the design of new functional molecules without initial synthesis. nih.govresearchgate.net |
| Active Learning for Optimization | Guides experimentation in real-time to quickly find optimal conditions. | Minimizes the number of experiments needed to achieve high yields. nih.govrsc.org |
Discovery and Utilization of Novel Bio-renewable Feedstocks for Sustainable Production
The production of chemicals from renewable resources is a cornerstone of green chemistry. Lignocellulosic biomass, the most abundant form of terrestrial biomass, is a particularly attractive feedstock due to its high content of aromatic structures. greenchemistry-toolkit.org Lignin, a major component of this biomass, is an underutilized byproduct of the paper and pulp industry and represents a promising renewable source for phenolic compounds, including vinylphenols. mdpi.comrsc.org
Research is actively exploring methods for the depolymerization of lignin to produce a mixture of aromatic monomers. wustl.edu These monomers can then be converted into higher-value chemicals. For example, low-temperature fast pyrolysis of certain types of biomass has been shown to selectively produce 4-vinylphenol (B1222589). researchgate.net Future work will likely focus on developing selective catalytic or biological processes to convert specific lignin-derived aromatic precursors into this compound. rsc.orgresearchgate.net
The biotransformation of lignin-derived compounds using engineered microorganisms is a rapidly advancing field. mdpi.comrsc.org By constructing effective microbial cell factories, it is possible to assimilate lignin derivatives and improve the yields of target molecules like 4-vinylphenol derivatives. rsc.org This approach aligns with the principles of a circular bioeconomy, transforming waste streams into valuable chemicals. auburn.edugcande.org
| Feedstock | Conversion Process | Target Intermediate | Advantages |
| Lignin (from wood/grasses) | Catalytic Pyrolysis/Hydroprocessing | Phenolic Monomers | Utilizes an abundant, low-cost waste stream. nih.govmdpi.com |
| Herbaceous Biomass (e.g., Bagasse) | Low-Temperature Fast Pyrolysis | 4-Vinylphenol | Offers a direct, non-catalytic route to vinylphenols. researchgate.net |
| Ferulic Acid (from biomass) | Enzymatic Decarboxylation | 2-Methoxy-4-vinylphenol (B128420) | Provides a pathway from a specific bio-derived acid to a functionalized vinylphenol. mdpi.com |
Advanced Material Design Incorporating this compound Derivatives for Niche Applications
The vinyl and phenol functionalities of this compound make it an excellent monomer for the synthesis of functional polymers and advanced materials. researchgate.netnih.govmdpi.com The incorporation of this monomer into polymer backbones can impart unique properties such as improved thermal stability, altered refractive index, and specific surface characteristics. gelest.com
Future research will likely focus on the synthesis of novel copolymers where this compound derivatives are combined with other monomers to create materials with tailored properties for specific applications. For example, alternating copolymers of vinyl phenols with N-substituted maleimides have been synthesized to create materials that balance both adhesive and water-repellent properties for coating applications. acs.orgresearchgate.net The phenolic hydroxyl group can be further functionalized post-polymerization to introduce additional functionalities or to act as a cross-linking site.
The development of bio-based polymers from lignin-derived monomers like 2-methoxy-4-vinylphenol is gaining traction for both thermoplastic and thermoset applications. mdpi.com By analogy, derivatives of this compound could be used to create high-performance bio-based resins and composites, reducing reliance on petroleum-based plastics. auburn.edu These materials could find use in electronics, automotive components, and biomedical devices. nih.govresearchgate.net
| Material Type | Potential Properties from this compound | Niche Application |
| Functional Copolymers | Adhesion, hydrophobicity, thermal stability | Advanced coatings, adhesives. acs.orgresearchgate.net |
| Thermosetting Resins | High cross-link density, chemical resistance | Composites for automotive and aerospace. mdpi.com |
| Stimuli-Responsive Polymers | pH or temperature sensitivity via the phenol group | Smart drug delivery systems, sensors. nih.gov |
| Bio-based Plastics | Reduced environmental footprint, tailored degradation | Sustainable packaging, consumer goods. gcande.org |
Development of Multicomponent and Domino Reactions for Streamlined Synthesis
For the synthesis of functionalized derivatives of this compound, MCRs offer a powerful tool. For instance, a one-pot multicomponent approach has been used for the synthesis of highly functionalized furans containing dialkyl phenol moieties. nih.gov Similar strategies could be devised where this compound acts as one of the components to rapidly generate a library of complex derivatives.
Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, are also highly valuable for building molecular complexity efficiently. nih.gov The reaction of vinyl malononitriles with 3-phenacylideneoxindoles, for example, proceeds through a domino Michael addition and intramolecular cyclization to yield complex spirocyclic oxindoles. nih.govfigshare.com Research into designing similar domino sequences involving the vinyl group of this compound could lead to novel and efficient syntheses of unique heterocyclic structures with potential applications in medicinal chemistry and materials science.
| Reaction Type | Synthetic Advantage | Potential Application for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, molecular diversity. rsc.orgnih.gov | One-pot synthesis of complex derivatives for pharmaceutical screening. |
| Domino (Cascade) Reactions | Rapid construction of complex scaffolds from simple precursors. nih.gov | Efficient synthesis of polycyclic and heterocyclic structures. |
| One-Pot, Two-Step Syntheses | Avoids isolation of intermediates, saves time and resources. researchgate.net | Streamlined production of functionalized vinylphenols. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
